7,7-Dimethyl-1,4-diazepan-5-one

Description

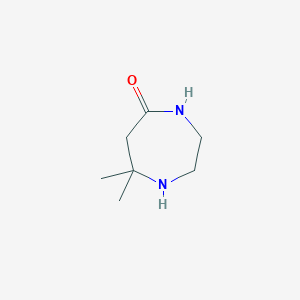

Structure

3D Structure

Properties

IUPAC Name |

7,7-dimethyl-1,4-diazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-7(2)5-6(10)8-3-4-9-7/h9H,3-5H2,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFZVHAUMJFLUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NCCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933690-07-4 | |

| Record name | 7,7-dimethyl-1,4-diazepan-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7,7 Dimethyl 1,4 Diazepan 5 One

Historical Perspectives on 1,4-Diazepanone Ring Construction

The synthesis of seven-membered heterocyclic rings, particularly those containing nitrogen atoms, has been a field of continuous development, largely driven by the pharmaceutical industry. The 1,4-diazepanone framework is structurally related to the well-known 1,4-benzodiazepines, a class of compounds that includes the iconic drug Diazepam. The extensive research into benzodiazepine (B76468) synthesis since the 1960s has inadvertently laid the groundwork for the construction of related saturated and partially saturated diazepinone systems. nih.govacs.org

Early methods for constructing the 1,4-diazepanone ring often involved the cyclization of linear precursors. These approaches typically relied on the formation of an amide bond between a diamine and a carboxylic acid derivative. The challenge in these early syntheses was often controlling the regioselectivity of the cyclization and avoiding polymerization, especially when dealing with unsubstituted or symmetrically substituted precursors.

More advanced strategies have since been developed, including ring expansion reactions and multi-component reactions. researchgate.netresearchgate.net The Schmidt reaction, for example, has emerged as a powerful tool for converting cyclic ketones into lactams through a ring expansion mechanism. wikipedia.orglibretexts.orgyoutube.com This reaction, discovered by Karl Friedrich Schmidt in 1924, involves the reaction of a carbonyl compound with hydrazoic acid under acidic conditions. wikipedia.org Its application to substituted piperidones has provided a versatile route to 1,4-diazepan-5-ones.

Classical and Contemporary Total Synthesis Strategies for 7,7-Dimethyl-1,4-diazepan-5-one

While no direct total synthesis of this compound has been documented in peer-reviewed literature, plausible synthetic routes can be proposed based on established methodologies for analogous structures.

A logical retrosynthetic analysis of this compound suggests two primary disconnection approaches:

Approach A: Schmidt Ring Expansion

This approach involves the disconnection of the N1-C7 bond, leading back to a substituted 4-piperidone (B1582916) precursor. The key transformation in the forward synthesis would be a Schmidt reaction.

Approach B: Bimolecular Cyclization

This classical approach involves the disconnection of the amide bond (C5-N4) and the C2-N1 bond, leading to two simpler building blocks: a suitably protected ethylenediamine (B42938) derivative and a γ-amino acid derivative, specifically 4-amino-3,3-dimethylbutanoic acid.

Based on the retrosynthetic analysis, the following synthetic pathways can be proposed:

Proposed Synthesis via Schmidt Ring Expansion:

The key intermediate for this route is a 3,3-dimethyl-4-piperidone derivative. The synthesis could proceed as follows:

Synthesis of the Piperidone Core: A suitable starting material, such as a commercially available 4-piperidone, would first be N-protected, for example, with a benzyl (B1604629) or Boc group.

Introduction of the Gem-Dimethyl Group: The introduction of the gem-dimethyl group at the C3 position of the piperidone ring presents a significant challenge. This might be achievable through α-alkylation of the corresponding enolate or a related derivative.

Schmidt Reaction: The resulting N-protected 3,3-dimethyl-4-piperidone would then be subjected to a Schmidt reaction using hydrazoic acid (HN₃) or sodium azide (B81097) in the presence of a strong acid (e.g., sulfuric acid or trifluoroacetic acid). This would induce a ring expansion to form the desired 1,4-diazepan-5-one (B1224613) ring system.

Deprotection: The final step would be the removal of the N-protecting group to yield this compound.

Proposed Synthesis via Bimolecular Cyclization:

This route relies on the availability of 4-amino-3,3-dimethylbutanoic acid. The synthesis of this precursor has been reported and can be achieved from commercially available starting materials. researchgate.net The proposed pathway is as follows:

Protection of Precursors: Ethylenediamine would be mono-protected on one of the nitrogen atoms, for instance, as a monobenzyl derivative. The amino group of 4-amino-3,3-dimethylbutanoic acid would also be protected, for example, with a Boc group.

Amide Coupling: The two protected intermediates would be coupled using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a linear amide.

Deprotection and Cyclization: Selective deprotection of the terminal amino group of the ethylenediamine moiety, followed by deprotection of the γ-amino group and subsequent intramolecular cyclization under high dilution conditions, would yield the N-protected this compound.

Final Deprotection: Removal of the remaining protecting group would afford the target compound.

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry can be applied to the proposed syntheses of this compound to enhance their sustainability. illinois.edu Key considerations include:

Atom Economy: The Schmidt reaction (Approach A) is generally more atom-economical than the bimolecular cyclization (Approach B), which involves the use of protecting groups and coupling reagents that are not incorporated into the final product.

Safer Solvents: The use of hazardous solvents should be minimized. For instance, greener alternatives to chlorinated solvents, such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether, could be explored for the coupling and cyclization steps. Water or ethanol, where feasible, would be ideal solvents.

Catalysis: The use of stoichiometric reagents should be replaced with catalytic alternatives where possible. For example, the amide coupling step could be performed using a catalytic amount of a coupling agent. The use of heteropolyacids as catalysts for the synthesis of diazepine (B8756704) derivatives has been reported and could be a greener alternative to strong mineral acids in the Schmidt reaction. researchgate.netnih.gov

Energy Efficiency: Microwave-assisted synthesis could be employed to reduce reaction times and energy consumption, particularly in the cyclization and deprotection steps.

Chemo- and Regioselective Considerations in Diazepanone Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity.

In the Schmidt Reaction Route: A key challenge is the regioselectivity of the migratory insertion step. In an unsymmetrically substituted ketone, the group that migrates will determine the final structure of the lactam. For a 3,3-dimethyl-4-piperidone, the migration of the more substituted carbon (C3) versus the less substituted carbon (C5) needs to be considered, although migration of the C5 carbon would be expected to yield the desired 1,4-diazepan-5-one.

In the Bimolecular Cyclization Route: The use of orthogonal protecting groups is crucial to ensure the correct connectivity. For instance, one nitrogen of ethylenediamine needs to be protected with a group that is stable during the amide coupling reaction but can be selectively removed for the subsequent cyclization. The choice of protecting groups for the amino acid is also critical to prevent side reactions.

Optimization of Reaction Conditions and Yields

To maximize the yield of this compound, the optimization of reaction conditions for the key bond-forming steps is essential. Taking the proposed intramolecular cyclization step in the bimolecular approach as an example, a systematic study could be performed as outlined in the table below.

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | Dichloromethane | 25 | None | 24 | 35 |

| 2 | Toluene | 110 | None | 12 | 50 |

| 3 | Acetonitrile | 82 | None | 18 | 45 |

| 4 | Toluene | 110 | p-Toluenesulfonic acid (10) | 6 | 65 |

| 5 | Toluene | 110 | Acetic Acid (20) | 8 | 60 |

| 6 | Xylenes | 140 | None | 6 | 58 |

| 7 | Toluene | 110 | p-Toluenesulfonic acid (5) | 6 | 62 |

This hypothetical optimization table illustrates how varying parameters such as solvent, temperature, and the presence of a catalyst can significantly impact the efficiency of the cyclization reaction. Similar optimization studies would be necessary for other key steps in the synthesis to develop a robust and high-yielding process.

Advanced Structural Elucidation and Conformational Analysis of 7,7 Dimethyl 1,4 Diazepan 5 One

X-ray Crystallography for Solid-State Structure Determination

As of this writing, a crystal structure for 7,7-Dimethyl-1,4-diazepan-5-one has not been deposited in publicly accessible crystallographic databases. However, studies on similarly substituted 1,4-diazepan-5-one (B1224613) derivatives have shown that the seven-membered ring typically adopts a stable chair-like conformation in the solid state. A similar conformation would be expected for this compound to minimize steric strain. A definitive crystal structure would be required to confirm this and to detail the intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which dictate the crystal packing.

Crystal Packing and Intermolecular Interactions

For instance, in derivatives of 2,7-diphenyl-1,4-diazepan-5-one, intermolecular N-H···O hydrogen bonds are a prominent feature, leading to the formation of dimeric structures. nih.govresearchgate.net These interactions create specific graph-set motifs, such as R22(8), which are common in amide-containing crystal structures. Furthermore, weaker C-H···O hydrogen bonds and, in the case of substituted derivatives, C-Cl···π interactions can further stabilize the crystal lattice. nih.gov The packing of these molecules is also influenced by van der Waals forces, and tools like Hirshfeld surface analysis can be employed to quantify the contributions of different types of intermolecular contacts, such as H···H, C···H, and O···H interactions. nih.govresearchgate.net

Absolute Configuration Assignment (if chiral)

The chirality of a molecule is determined by the presence of a stereocenter, which is a carbon atom bonded to four different substituents. In the case of this compound, an examination of its structure reveals the absence of any such stereocenter. The carbon atom at the 7-position is bonded to two methyl groups, which are identical. Therefore, this compound is an achiral molecule and does not exist as enantiomers. Consequently, the assignment of an absolute configuration (R or S) is not applicable to this compound.

While the molecule itself is achiral, it is important to note that certain substituted diazepam derivatives can exhibit conformational chirality, where the non-planar seven-membered ring can adopt two non-superimposable, mirror-image conformations (P and M helicity). researchgate.netnih.gov However, for this compound, the rapid interconversion between these conformations at room temperature would preclude the isolation of stable atropisomers.

Conformational Analysis and Dynamics of the Seven-Membered Ring

The seven-membered diazepane ring is a flexible system that can adopt a variety of conformations. The most common low-energy conformations for such rings are the chair, boat, and twist-boat forms. nih.govchemrxiv.org The specific conformation adopted by this compound will be influenced by a combination of factors including steric and electronic effects of the substituents.

Ring Puckering and Inversion Barriers

The non-planar nature of the seven-membered ring is described by puckering parameters. smu.edu For a seven-membered ring, four puckering parameters are required to define its conformation. smu.edu These parameters can be used to map the conformational space of the ring and identify the lowest energy forms. researchgate.net The interconversion between different ring conformations, such as the inversion of a chair form to its alternate chair form, must proceed through higher energy transition states, and the energy required for this process is known as the inversion barrier. For diazepam, a related 1,4-benzodiazepine (B1214927), the energetic barrier for ring inversion has been calculated to be approximately 17.6 kcal/mol. researchgate.net

The diazepine (B8756704) ring in substituted 1,4-diazepan-5-ones has been observed to adopt both chair and boat conformations in the solid state. nih.govresearchgate.net For example, X-ray crystallographic studies of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one show that the seven-membered ring adopts a chair conformation. nih.gov In contrast, a nitroso derivative of a similar diazepanone was found to adopt a boat conformation. nih.gov

Influence of Substituents on Ring Conformation

The presence and orientation of substituents on the diazepane ring play a crucial role in determining the preferred conformation. Large substituents will generally favor an equatorial position to minimize steric strain. In the case of this compound, the gem-dimethyl group at the C7 position introduces significant steric bulk. This steric hindrance will likely influence the puckering of the ring and may favor a particular conformation that can accommodate the two methyl groups with minimal steric repulsion.

Drawing parallels from the study of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, where substituents on the ring were found in equatorial orientations in a chair conformation, it is plausible that the diazepane ring in this compound also prefers a chair-like conformation. nih.gov In such a conformation, one of the methyl groups at C7 would occupy an axial position while the other would be equatorial, or the ring may distort to accommodate the bulky gem-dimethyl group. Computational modeling would be a valuable tool to determine the precise low-energy conformations and the energetic landscape of the ring inversion process for this specific molecule. researchgate.net

Solvent Effects on Conformational Equilibrium

The conformation of a flexible molecule like this compound can be influenced by the solvent environment. The equilibrium between different conformers can shift depending on the polarity and hydrogen-bonding capabilities of the solvent. researchgate.net Polar solvents may stabilize conformers with a larger dipole moment, while non-polar solvents may favor less polar conformations.

Furthermore, solvents that can act as hydrogen bond donors or acceptors can interact with the amine and carbonyl groups of the diazepanone ring, potentially influencing the conformational preference. For example, a solvent that can form a hydrogen bond with the N-H group might stabilize a conformation where this group is more exposed. While specific studies on the solvent effects on the conformational equilibrium of this compound are not available, the general principles of solute-solvent interactions suggest that the conformational landscape of this molecule in solution is likely to be solvent-dependent. nih.gov

Computational and Theoretical Investigations of 7,7 Dimethyl 1,4 Diazepan 5 One

Quantum Chemical Calculations (Density Functional Theory, ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of diazepanone systems. DFT methods, such as B3LYP, are frequently employed to balance computational cost and accuracy for molecules of this size. These calculations provide a detailed picture of the molecule's geometry, electronic landscape, and spectroscopic characteristics.

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 1,4-diazepan-5-one (B1224613), these calculations have revealed specific conformations of the seven-membered ring.

Table 1: Selected Puckering and Asymmetry Parameters for the Chair Conformation of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.gov

| Parameter | Value |

| QT (Å) | 0.721 (2) |

| q2 (Å) | 0.259 (2) |

| q3 (Å) | 0.673 (2) |

| φ(2) (°) | -157.2 (4) |

| φ(3) (°) | 5.16 (14) |

These parameters, derived from Cremer & Pople methodology, quantitatively describe the puckering of the non-planar seven-membered ring.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.

For 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the HOMO and LUMO energies were calculated to understand its chemical reactivity parameters. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

| Orbital | Energy (kcal mol-1) |

| HOMO | Data not available in search results |

| LUMO | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

(Specific energy values for the named compound were not available in the provided search results, but the methodology has been applied to close derivatives. nih.govresearchgate.net)

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP surface displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack.

In the computational analysis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the MEP surface was generated to identify reactive sites. nih.gov The results indicated an electron-rich region (colored red) over the carbonyl oxygen atom, highlighting its susceptibility to electrophilic attack. nih.gov Conversely, regions over hydrogen atoms typically show positive potential, indicating electrophilic regions. researchgate.net This information is crucial for understanding intermolecular interactions and potential binding sites.

Quantum chemical calculations can predict various spectroscopic parameters, which serve as a powerful complement to experimental measurements.

NMR Chemical Shifts: Theoretical calculations can predict 1H and 13C NMR chemical shifts. These predictions are highly sensitive to the molecular geometry and electronic environment. For cyclic systems, ring currents associated with aromaticity or antiaromaticity can strongly influence chemical shifts, causing significant shielding (upfield shift) or deshielding (downfield shift) of nuclei. wikipedia.org For instance, protons inside an antiaromatic ring experience strong deshielding. wikipedia.org

IR Frequencies: The calculation of vibrational frequencies (IR spectra) helps in the identification of functional groups and in the characterization of the molecule's vibrational modes. Comparing calculated frequencies with experimental IR spectra can confirm structural assignments.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) calculations are used to predict electronic transitions and simulate UV-Vis absorption spectra. The results provide information on the wavelengths of maximum absorption (λmax) and the nature of the electronic excitations, often related to HOMO-LUMO transitions.

While these computational tools are widely used, specific predicted spectroscopic data for 7,7-Dimethyl-1,4-diazepan-5-one were not found in the searched literature.

Aromaticity is a key concept in chemistry, typically associated with planar, cyclic, conjugated systems that follow Hückel's rule (4n+2 π electrons). youtube.com Antiaromatic systems are cyclic, conjugated systems with 4n π electrons and are generally unstable. Computational methods provide quantitative measures to assess aromaticity.

One such method is the Nucleus-Independent Chemical Shift (NICS), which calculates the magnetic shielding at the center of a ring. nih.gov Negative NICS values typically indicate aromaticity (diamagnetic ring current), while positive values suggest antiaromaticity (paratropic ring current). wikipedia.org Studies on related pyridodiazepines, which contain a diazepine (B8756704) ring fused to a pyridine (B92270) ring, have used an integral NICS index (INICS) to evaluate aromaticity. nih.gov These studies found that the seven-membered diazepine rings consistently exhibit positive INICSZZ values, leading to their classification as antiaromatic. nih.gov This suggests that the isolated diazepanone ring in this compound is also likely to exhibit antiaromatic character.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of molecular systems. mdpi.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each atom over time, providing insights into conformational changes, molecular flexibility, and interactions with the environment (e.g., a solvent). nih.gov

For complex heterocyclic systems like diazepines, MD simulations can be used to:

Explore the conformational landscape and the transitions between different ring conformations (e.g., chair, boat, twist-boat).

Study the dynamics of intermolecular interactions, such as hydrogen bonding with solvent molecules.

Investigate the binding process of the molecule to a biological target, providing insights into drug-receptor interactions. nih.gov

While MD simulations are a powerful tool for studying such systems, specific molecular dynamics studies focusing on this compound were not identified in the conducted search. However, the methodology has been applied to study the interaction of related 1,4-benzodiazepines with cyclodextrins, demonstrating the utility of MD in understanding the behavior of these molecules in complex environments. nih.gov

Derivatization Strategies and Analog Synthesis Based on the 7,7 Dimethyl 1,4 Diazepan 5 One Scaffold

Systematic Modifications at Various Ring Positions (e.g., C2, C3, C4, N1, N4)

The diazepanone ring is amenable to a variety of chemical transformations at both its nitrogen and carbon atoms. These modifications are crucial for creating diverse chemical entities for biological screening.

N-Alkylation and N-Arylation: The secondary amine at the N1 position and the amide nitrogen at the N4 position are common targets for substitution. While direct alkylation can sometimes be challenging due to competing reactions at both nitrogen centers, selective functionalization can be achieved through appropriate synthetic strategies. One approach involves the synthesis of N1-alkyl-1,4-diazepan-5-ones via a Schmidt ring expansion of corresponding N-alkyl-4-piperidones. researchgate.net This method provides a reliable route to N1-substituted analogs. For instance, treatment of N-alkyl-4-piperidones with hydrazoic acid yields the desired N1-alkyl-1,4-diazepan-5-ones. researchgate.net

Protecting group strategies are often employed to achieve regioselectivity. For example, the N4-amide can be protected to direct modification to the N1-amine. Subsequent deprotection and further functionalization allow for the synthesis of differentially substituted diazepanones.

Modifications at Carbon Positions: The carbon backbone of the diazepanone ring offers several positions for introducing diversity.

C3 Position: The gem-dimethyl group at C7 is a defining feature of the title compound, but modifications at the C3 position are also synthetically accessible, allowing for the introduction of additional substituents.

C6 Position (α-to-carbonyl): The C6 position is particularly reactive and can be functionalized through enolate chemistry. A significant advancement in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation, which introduces a wide array of functional groups at this position with high yield and enantioselectivity. nih.govcaltech.edu This reaction typically involves the formation of an allyl enol carbonate from the parent lactam, followed by a palladium-catalyzed decarboxylation and allylation. caltech.edu

The following table summarizes representative modifications at various ring positions of the general 1,4-diazepan-5-one (B1224613) scaffold.

| Position | Type of Modification | Reagents/Conditions | Resulting Structure |

| N1 | Alkylation | Alkyl halides, K₂CO₃ | N1-Alkyl-1,4-diazepan-5-one |

| N1 | Schmidt Ring Expansion | Hydrazoic acid from N-alkyl-4-piperidone | N1-Alkyl-1,4-diazepan-5-one researchgate.net |

| N4 | Acylation | Acyl chlorides, base | N4-Acyl-1,4-diazepan-5-one |

| C6 | Allylic Alkylation | Allyl enol carbonate, Pd₂(dba)₃, Ligand | C6-gem-disubstituted-1,4-diazepan-5-one nih.gov |

Synthesis of Fused and Spiro Ring Systems Incorporating the Diazepanone Moiety

To explore more rigid and conformationally constrained structures, the 7,7-dimethyl-1,4-diazepan-5-one scaffold can be incorporated into fused or spirocyclic ring systems. These more complex architectures can lead to enhanced binding affinity and selectivity for biological targets.

Fused Ring Systems: The synthesis of fused diazepines often involves intramolecular cyclization reactions from a suitably functionalized diazepanone precursor. While specific examples starting from this compound are not extensively documented, general strategies for fusing rings onto the 1,4-diazepan-5-one core are well-established for related structures like benzodiazepines. These strategies include:

Pyrrolo researchgate.netresearchgate.netbenzodiazepines: These are formed by fusing a pyrrole (B145914) ring across the N1 and C2 positions of a benzodiazepine (B76468). nih.gov

Triazolo Fusions: The fusion of a triazole ring can be achieved through cascade reactions involving azide (B81097) and alkyne functionalities, leading to complex polycyclic systems. rsc.orgnih.gov For example, a one-pot, three-step cascade process has been used to synthesize benzo[f]pyrimido[1,2-d] researchgate.netnih.govnih.govtriazolo[1,5-a] researchgate.netresearchgate.netdiazepine (B8756704) derivatives. rsc.orgnih.gov

These synthetic approaches highlight the potential for creating novel fused systems derived from the this compound scaffold, which could be valuable for expanding the chemical space around this core structure.

Spiro Ring Systems: The creation of spirocyclic systems involves the formation of a new ring that shares a single atom with the diazepanone ring. The C6 position is a prime candidate for spirocyclization due to its ability to be readily functionalized. Asymmetric alkylation methods can be employed to create chiral spirocyclic compounds. Although the synthesis of spirocycles directly from this compound is not prominently featured in the literature, the general principles of spirocyclization are applicable.

Combinatorial Chemistry and Library Synthesis Approaches for Scaffold Diversification

The 1,4-diazepan-5-one scaffold is well-suited for combinatorial and library synthesis due to the presence of multiple diversification points. These high-throughput synthesis techniques enable the rapid generation of a large number of analogs for biological screening.

Solid-Phase Synthesis: Solid-phase synthesis offers a powerful platform for the construction of diazepinone libraries. In a typical approach, a starting material, such as a primary amine, is immobilized on a resin support. nih.gov The supported substrate is then subjected to a series of reactions to build the diazepinone core. For example, a reported method for synthesizing trisubstituted benzo[e] researchgate.netresearchgate.netdiazepin-5-ones involves: nih.gov

Immobilization of a primary amine on a resin.

Sulfonylation and subsequent alkylation to form an α-aminoketone.

Acylation with an o-nitrobenzoic acid.

Reduction of the nitro group, leading to spontaneous intramolecular cyclization to form the diazepinone ring on the resin.

Cleavage from the resin to release the final product.

This methodology allows for the introduction of diversity at three positions by varying the initial amine, the α-bromoketone, and the o-nitrobenzoic acid. nih.gov

Solution-Phase Library Synthesis: Parallel solution-phase synthesis is another effective strategy. A combinatorial approach to creating a 1,4-benzodiazepine (B1214927) library has been demonstrated using a three-component reaction involving 2-aminobenzophenones, amino acids, and alkylating agents. nih.gov This approach allows for the systematic variation of substituents around the core, leading to a library of structurally diverse molecules. nih.gov Such strategies can be adapted for the this compound scaffold to rapidly explore structure-activity relationships.

Stereoselective and Asymmetric Synthesis of Chiral Analogs (if applicable)

While this compound itself is achiral, the introduction of substituents at positions C2, C3, or C6 can create one or more stereocenters. The development of stereoselective and asymmetric syntheses is therefore critical for accessing enantiomerically pure analogs, as the biological activity of chiral molecules often resides in a single enantiomer.

A key development in this area is the palladium-catalyzed decarboxylative asymmetric allylic alkylation of 1,4-diazepan-5-ones. nih.govresearchgate.net This reaction has been successfully applied to generate enantioenriched gem-disubstituted diazepanones with a newly formed all-carbon quaternary stereocenter at the C6 position. nih.gov

Key features of this transformation include:

Catalyst System: The reaction utilizes a palladium catalyst, such as Pd₂(dba)₃, in combination with a chiral phosphinooxazoline (PHOX) ligand, for instance, (S)-(CF₃)₃-t-BuPHOX. nih.gov

High Enantioselectivity: The use of a suitable chiral ligand and a nonpolar solvent like methylcyclohexane (B89554) is crucial for achieving high enantiomeric excess (ee), often up to 95%. nih.gov

Substrate Scope: The method tolerates a wide range of functional groups on the allyl carbonate precursor, allowing for the synthesis of diverse chiral analogs. nih.govcaltech.edu

The following table provides examples of chiral analogs synthesized using this method, highlighting the yields and enantioselectivities achieved.

| Product (Analog of 1,4-diazepan-5-one) | Yield | ee (%) | Reference |

| 6-allyl-6-methyl diazepanone derivative | >99% | 94 | nih.gov |

| 6-allyl-6-benzyl diazepanone derivative | 95% | 95 | nih.gov |

| 6-allyl-6-(fluoromethyl) diazepanone derivative | 81% | 92 | nih.gov |

This powerful method provides access to a variety of chiral building blocks derived from the 1,4-diazepan-5-one scaffold, which can be further elaborated into more complex molecules. nih.gov

Advanced Roles and Applications of the 7,7 Dimethyl 1,4 Diazepan 5 One Scaffold in Contemporary Chemical Research

As a Core Building Block in Complex Molecular Architectures

The 1,4-diazepan-5-one (B1224613) scaffold is a valuable building block for the synthesis of more complex, high-value molecules. Its rigid, seven-membered ring can be strategically modified to introduce stereocenters and functionality, making it a key component in the assembly of larger structures.

A significant application of this scaffold is in the synthesis of gem-disubstituted analogues of pharmacologically active compounds. For instance, the core structure of 7,7-dimethyl-1,4-diazepan-5-one can be elaborated through palladium-catalyzed reactions to construct molecules bearing an all-carbon quaternary center at the 6-position. This approach was successfully utilized by the Stoltz group in the synthesis of a gem-disubstituted analogue of suvorexant, an FDA-approved drug for insomnia. nih.govnih.gov This demonstrates the scaffold's role in creating novel derivatives of established drugs, potentially leading to improved pharmacokinetic or pharmacodynamic properties by introducing greater three-dimensionality and blocking sites of metabolic instability. nih.gov The ability to incorporate Csp³ complexity into diazepine-containing compounds provides a powerful tactic for developing future lead compounds in drug discovery. proquest.com

Ligand Design in Coordination Chemistry (purely chemical context)

Currently, there is a lack of specific research in the available scientific literature detailing the application of this compound as a primary ligand scaffold in coordination chemistry. While the two nitrogen atoms and the carbonyl group present potential coordination sites, its use in the design of metal complexes has not been a focus of published studies.

Chiral Auxiliary or Catalyst Precursor in Asymmetric Synthesis

The true potential of the 1,4-diazepan-5-one scaffold, including the 7,7-dimethyl derivative, is powerfully demonstrated in the field of asymmetric synthesis. It serves as an excellent prochiral substrate for generating enantioenriched products bearing quaternary stereocenters.

The palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) of 1,4-diazepan-5-one substrates allows for the installation of a wide variety of functional groups at the C6 position with high levels of enantioselectivity. nih.govnih.gov In this process, the diazepanone acts as a nucleophile precursor. Key to achieving high enantiomeric excess is the strategic selection of the catalyst system, particularly the chiral ligand. Research has shown that the (S)-(CF₃)₃-t-BuPHOX ligand, in combination with a palladium precursor, is highly effective for this transformation. nih.gov The reaction proceeds smoothly to yield gem-disubstituted diazepanones in high yields and with excellent enantioselectivity, reaching up to >99% yield and 95% enantiomeric excess (ee). nih.govnih.gov

The reaction tolerates a diverse array of functional groups on the incoming allyl fragment, including those containing alkenyl chlorides, protected amines (tert-butyl carbamate), and even allows for the formation of tertiary alkyl fluorides. nih.gov This functional group tolerance underscores the robustness of the method and the versatility of the diazepanone scaffold in asymmetric synthesis.

| Product | R Group (Installed at C6) | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Fluorinated Derivative | Allyl fluoride moiety | 96 | 91 |

| Chlorinated Derivative | Allyl chloride moiety | >99 | 90 |

| Protected Amine Derivative | Allyl group with Boc-protected amine | 72 | 90 |

| Phenyl Derivative | Cinnamyl group | >99 | 92 |

Data derived from palladium-catalyzed decarboxylative asymmetric allylic alkylation studies on N-protected 1,4-diazepan-5-one substrates. nih.gov

Integration into Supramolecular Assemblies (theoretical host-guest interactions)

There is no specific research in the available literature that explores the theoretical integration or host-guest interactions of this compound within supramolecular assemblies. While related heterocyclic structures, such as other substituted 1,4-diazepan-5-ones, have been shown to form dimers in the solid state through hydrogen bonding, a common feature of supramolecular chemistry, a detailed theoretical study of the 7,7-dimethyl variant as a host or guest has not been reported. nih.govsciprofiles.com

Contribution to the Development of Novel Chemical Methodologies

The use of the 1,4-diazepan-5-one scaffold has been instrumental in advancing and refining novel chemical methodologies, particularly in the realm of palladium catalysis. The successful application of the DAAA reaction to this substrate class has expanded the scope of this powerful bond-forming reaction. nih.govproquest.com

Challenges in achieving high enantioselectivity with diazaheterocycles compared to simple lactams required methodological refinement. nih.gov Researchers discovered that the choice of protecting group on the lactam nitrogen and the solvent system were critical for success. For example, employing an electron-rich p-anisoyl protecting group in some cases, and using a nonpolar solvent like methylcyclohexane (B89554), proved crucial for obtaining high enantioselectivity. nih.govnih.gov This finding represents a significant methodological improvement, providing a blueprint for achieving high stereocontrol in complex heterocyclic systems that possess multiple nitrogen atoms. This work provides a new and reliable tactic for incorporating Csp³ structural complexity into medicinally relevant diazepane moieties. proquest.com

| Substrate N-Protecting Group | Solvent | Ligand | Achieved ee (%) |

|---|---|---|---|

| Benzoyl (Bz) | Toluene | (S)-t-BuPHOX | 84 |

| Benzoyl (Bz) | Methylcyclohexane | (S)-(CF₃)₃-t-BuPHOX | 90 |

| p-Anisoyl (An) | Methylcyclohexane | (S)-(CF₃)₃-t-BuPHOX | 94 |

Optimization data for the palladium-catalyzed asymmetric allylic alkylation of a 1,4-diazepan-5-one substrate. nih.gov

Conclusion and Future Perspectives on 7,7 Dimethyl 1,4 Diazepan 5 One Research

Summary of Current Academic Research Landscape

Academic research on 1,4-diazepan-5-ones is primarily centered on the synthesis and exploration of their therapeutic potential. The core structure is recognized as a "privileged scaffold" in medicinal chemistry, forming the backbone of several compounds with a wide array of biological activities. nih.govdntb.gov.ua These activities include, but are not limited to, anticancer, antimicrobial, and anti-HIV properties. nih.gov

The existing body of research indicates a strong focus on the synthesis of novel derivatives, often through multi-component reactions or by modifying the core structure to enhance biological efficacy. For instance, studies have reported the synthesis of various substituted 1,4-diazepan-5-ones and their subsequent evaluation for potential as anticancer agents. nih.gov The 1,4-diazepine ring system is a core element in benzodiazepines, which are known for their cytotoxic activities against tumor cells. nih.gov

While a significant amount of research has been dedicated to the broader class of 1,4-diazepan-5-ones, specific academic inquiry into 7,7-Dimethyl-1,4-diazepan-5-one appears to be notably limited. Its existence is confirmed through chemical supplier databases, with derivatives such as "1-Acetyl-7,7-dimethyl-1,4-diazepan-5-one" being listed. bldpharm.com However, dedicated studies detailing its synthesis, characterization, and biological evaluation are not prominent in the current academic literature. The research on structurally related compounds, such as 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, provides insights into the conformational analysis and potential intermolecular interactions of the diazepanone ring system. tandfonline.com

Identification of Remaining Challenges and Research Gaps

The primary research gap is the lack of focused investigation into This compound . The influence of the gem-dimethyl group at the 7-position on the conformation, reactivity, and biological activity of the diazepanone ring remains largely unexplored.

General challenges in the field of diazepanone chemistry that are applicable to this specific compound include:

Stereoselective Synthesis: The development of efficient and stereoselective synthetic methods for substituted 1,4-diazepan-5-ones remains a significant hurdle. The seven-membered ring can adopt multiple conformations, and controlling the stereochemistry of substituents is crucial for targeted biological activity.

Understanding Structure-Activity Relationships (SAR): For the broader class of 1,4-diazepan-5-ones, a comprehensive understanding of the relationship between their three-dimensional structure and biological activity is still evolving. For this compound, this is a complete unknown.

Exploration of Therapeutic Potential: While the 1,4-diazepan-5-one (B1224613) scaffold is associated with various biological activities, a thorough investigation into the full therapeutic potential of many of its derivatives, including the title compound, is yet to be undertaken. ontosight.ai

Promising Directions for Future Academic and Methodological Development

Future research on This compound and the broader class of diazepanones should be directed towards addressing the existing gaps and challenges. Promising avenues for investigation include:

Targeted Synthesis and Characterization: A fundamental starting point would be the development and optimization of a synthetic route for this compound, followed by its comprehensive spectroscopic and crystallographic characterization. This would provide the foundational data needed for all future studies.

Computational and Docking Studies: In silico methods, such as molecular docking, can be employed to predict the potential biological targets of this compound. For example, docking studies on other diazepine (B8756704) derivatives have been used to evaluate their potential as inhibitors of specific enzymes. acs.org This could guide the design of in vitro and in vivo experiments.

Exploration of Novel Biological Activities: Given the diverse biological activities of the 1,4-diazepan-5-one scaffold, it would be valuable to screen this compound against a wide range of biological targets to uncover any unique therapeutic properties.

Development of Derivative Libraries: The synthesis of a library of derivatives based on the this compound core, with variations at the N1 and N4 positions, could lead to the discovery of compounds with enhanced potency and selectivity.

Methodological Advancements Relevant to Diazepanone Chemistry

Recent advancements in synthetic organic chemistry offer powerful tools for the synthesis and diversification of diazepanone derivatives. These include:

Flow Chemistry: Continuous flow synthesis has been shown to be an efficient method for the production of related heterocyclic compounds like diazepam, offering advantages in terms of reaction control, scalability, and safety. researchgate.netfrontiersin.org Applying flow chemistry to the synthesis of this compound could streamline its production for further research.

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for the asymmetric synthesis of 1,4-diazepan-5-ones would be a significant breakthrough, enabling the production of enantiomerically pure compounds for more precise biological evaluation.

Multi-component Reactions: The use of multi-component reactions to construct the diazepanone ring in a single step from simple starting materials is an area of active research. These methods offer a more atom-economical and efficient approach compared to traditional multi-step syntheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.